molecular formula C10H12ClNO2 B13183031 4-Chloro-2-(propylamino)benzoic acid

4-Chloro-2-(propylamino)benzoic acid

Cat. No.: B13183031
M. Wt: 213.66 g/mol
InChI Key: KFNCXYRVCUMNIQ-UHFFFAOYSA-N
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Description

Overview of Benzoic Acid Derivatives in Organic Chemistry and Chemical Biology

Benzoic acid, the simplest aromatic carboxylic acid, consists of a benzene (B151609) ring attached to a carboxyl group. wikipedia.org This core structure, known as a scaffold, serves as a versatile building block in organic synthesis, allowing for the creation of a vast array of more complex molecules. pharmacareers.inpreprints.org Benzoic acid and its derivatives are not only products of laboratory synthesis but are also found in nature, for instance in gum benzoin, which was its original source. wikipedia.org

In medicinal chemistry and chemical biology, the benzoic acid scaffold is prevalent in numerous biologically active compounds and pharmaceuticals. preprints.org Its derivatives have been explored for a wide range of therapeutic applications, including antimicrobial and anticancer activities. pharmacareers.inpreprints.org The ability of the benzoic acid structure to be readily modified allows chemists to fine-tune its properties to interact with specific biological targets, making it a cornerstone in the process of drug discovery. preprints.org The carboxyl group can undergo various reactions to form esters, amides, and other functional groups, while the aromatic ring can be substituted to alter the molecule's electronic and steric properties. wikipedia.org

Significance of Halogenation and Amine Substitution Patterns on Benzoic Acid Scaffolds

The chemical and biological properties of a benzoic acid derivative are significantly influenced by the nature and position of substituents on its aromatic ring. Halogenation (the introduction of halogen atoms like chlorine, bromine, or fluorine) and amine substitution are two common modifications that profoundly alter a molecule's characteristics.

Halogenation: Halogens are frequently incorporated into drug candidates to enhance their therapeutic potential. nih.gov As highly electronegative elements, they exert a strong electron-withdrawing inductive effect, which can increase the acidity of the benzoic acid's carboxyl group. docbrown.info This effect is dependent on the halogen's position relative to the carboxyl group. docbrown.info Furthermore, halogens can influence a molecule's lipophilicity (its ability to dissolve in fats and lipids), which affects its absorption, distribution, and metabolism in biological systems. acs.org In the context of drug design, a halogen atom can also form specific, directed interactions known as halogen bonds with biological targets like proteins, contributing to binding affinity and selectivity. acs.org The inclusion of chlorine is a common strategy in the development of pharmaceuticals across various therapeutic areas. nih.gov

Amine Substitution: The introduction of an amine (-NH₂) group also significantly modifies the properties of the benzoic acid scaffold. The amine group is generally electron-donating through resonance, which can decrease the acidity of the carboxylic acid. pharmacareers.inlibretexts.org The nitrogen atom in an aromatic amine has a lone pair of electrons that can be donated to the aromatic ring, making the ring more reactive towards certain chemical transformations. libretexts.org The basicity of the amine itself is reduced by its attachment to the electron-withdrawing aromatic ring. libretexts.org The position of the amine group relative to the carboxyl group is critical; for example, ortho-substituted aminobenzoic acids can form internal hydrogen bonds, influencing their physical properties and conformation. rsc.org

The effect of various substituents on the acidity of benzoic acid is illustrated in the table below, where a lower pKa value indicates a stronger acid.

CompoundpKaEffect of Substituent
4-Aminobenzoic acid4.92Electron-donating (-NH₂) decreases acidity
Benzoic Acid4.20Reference compound
4-Chlorobenzoic acid3.99Electron-withdrawing (-Cl) increases acidity
4-Nitrobenzoic acid3.44Strongly electron-withdrawing (-NO₂) significantly increases acidity

Data sourced from various chemistry resources. pharmacareers.inrsc.org

Research Landscape of 4-Chloro-2-(propylamino)benzoic Acid and Structurally Related Analogs

This compound is a specific derivative of benzoic acid featuring a chlorine atom at the 4-position and a propylamino group at the 2-position. This substitution pattern combines the electron-withdrawing effect of the halogen with the properties imparted by the secondary amine group.

Specific research focused exclusively on this compound is limited in publicly available scientific literature. However, its fundamental chemical properties are documented.

PropertyValue
CAS Number1310209-55-2
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol

Data sourced from chemical supplier databases. bldpharm.com

While dedicated studies on this exact molecule are not widespread, the research landscape for structurally related analogs provides context for its potential areas of interest. Analogs are compounds with similar core structures but with variations in their substituent groups. For example, research on other 2-amino-4-chlorobenzoic acid derivatives, where the amine group is modified with different alkyl or acyl chains, has been conducted. Studies on compounds like 4-chloro-2-(octanoylamino)benzoic acid have explored potential biological activities, including anti-inflammatory and antimicrobial properties. ontosight.ai The investigation of such analogs is a common strategy in medicinal chemistry to establish structure-activity relationships (SAR), which help in designing molecules with optimized therapeutic effects. nih.govmdpi.com The synthesis and evaluation of libraries of related substituted benzoic acids are frequently pursued to identify lead compounds for drug development. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

4-chloro-2-(propylamino)benzoic acid

InChI

InChI=1S/C10H12ClNO2/c1-2-5-12-9-6-7(11)3-4-8(9)10(13)14/h3-4,6,12H,2,5H2,1H3,(H,13,14)

InChI Key

KFNCXYRVCUMNIQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=CC(=C1)Cl)C(=O)O

Origin of Product

United States

Synthesis and Advanced Chemical Characterization of 4 Chloro 2 Propylamino Benzoic Acid

Retrosynthetic Analysis and Strategic Synthetic Pathways for 4-Chloro-2-(propylamino)benzoic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This approach allows for the logical design of a synthetic route. For this compound, the primary disconnection is the carbon-nitrogen bond between the propylamino group and the aromatic ring. This suggests a synthetic strategy involving the formation of this bond as a key step.

Nucleophilic Aromatic Substitution Approaches in this compound Synthesis

A primary and effective method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. libretexts.org This type of reaction is characteristic of aryl halides that contain electron-withdrawing groups, which activate the ring towards nucleophilic attack. libretexts.orgjuniperpublishers.com In this case, the carboxylic acid and the chloro group on the benzene (B151609) ring facilitate the substitution.

The logical precursor for this synthesis is 2,4-dichlorobenzoic acid. The electron-withdrawing nature of the carboxylic acid group and the chlorine atom at the C4 position makes the carbon at C2 susceptible to attack by a nucleophile. The reaction proceeds when 2,4-dichlorobenzoic acid is treated with propylamine (B44156). The amino group of propylamine acts as the nucleophile, displacing the chlorine atom at the 2-position. This regioselectivity is well-documented in similar systems where substitution occurs preferentially at the position ortho to the carboxylic acid group. mdpi.comnih.gov A similar synthesis has been reported for an analog, 4-Chloro-2-(4-methoxyphenylamino)benzoic acid, which was prepared from 2,4-dichlorobenzoic acid and 4-methoxyaniline. prepchem.com

The general mechanism involves the addition of the propylamine nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov This intermediate is resonance-stabilized, particularly by the ortho- and para-substituents. libretexts.org The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product, this compound.

Amidation and Esterification Reactions in the Derivatization of Benzoic Acid Precursors

The carboxylic acid functional group in benzoic acid precursors and the final product is a versatile handle for further chemical modifications, primarily through esterification and amidation reactions. organic-chemistry.org These derivatizations can be used to create a library of related compounds or to protect the carboxylic acid during other synthetic steps.

Esterification: The carboxylic acid can be converted to an ester, such as a methyl or ethyl ester, through Fischer esterification. This involves reacting the benzoic acid derivative with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like sulfuric acid. researchgate.netuobaghdad.edu.iq This transformation is often employed to protect the carboxylic acid group or to modify the solubility and electronic properties of the molecule.

Amidation: The synthesis of amides from the carboxylic acid group is another key derivatization strategy. nih.gov A common method involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride. This is typically achieved by reacting the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide in high yield. This Schotten-Baumann type of reaction is a robust method for creating a wide range of amide derivatives. researchgate.net

Optimization of Reaction Conditions and Yields for this compound Formation

The efficiency of the synthesis of this compound via the SNAr pathway is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing product yield and purity. researchgate.net Key variables that are typically investigated include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. beilstein-journals.org

Solvent: The polarity of the solvent can significantly influence the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for SNAr reactions as they can solvate the cation while leaving the nucleophile relatively free to react.

Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. researchgate.net Conducting the reaction under reflux conditions is a common strategy to increase the reaction kinetics.

Base and Stoichiometry: An excess of the amine nucleophile (propylamine) can be used to drive the reaction to completion and also to act as a base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic base, such as triethylamine (B128534) or potassium carbonate, can be added to the reaction mixture.

The following interactive table illustrates a hypothetical optimization study for the synthesis.

EntrySolventTemperature (°C)Propylamine (Equivalents)Yield (%)
1Ethanol801.145
2DMF801.165
3DMF1201.178
4DMF1202.589
5DMSO1202.591

This table is for illustrative purposes to demonstrate the principles of reaction optimization.

Design and Synthesis of Novel Analogs and Derivatives of this compound

To explore the chemical space around this compound, novel analogs and derivatives can be designed and synthesized. This typically involves systematic structural modifications to either the propylamino side chain or the substituted aromatic ring.

Systematic Structural Modifications on the Propylamino Moiety

The structure of the amino side chain can be readily altered by employing different primary or secondary amines in the nucleophilic aromatic substitution reaction with 2,4-dichlorobenzoic acid. This approach allows for the synthesis of a diverse library of analogs, which can be used to study structure-activity relationships in various contexts.

Examples of modifications include:

Varying Alkyl Chain Length: Using amines such as ethylamine, butylamine, or pentylamine to investigate the effect of alkyl chain length.

Introducing Branching: Employing branched amines like isopropylamine (B41738) or isobutylamine (B53898) to study the impact of steric hindrance near the nitrogen atom.

Cyclic Amines: Using cyclic amines such as piperidine (B6355638) or morpholine (B109124) to introduce conformational rigidity.

Functionalized Amines: Reacting with amino alcohols or diamines to incorporate additional functional groups.

The table below outlines a series of potential analogs based on this strategy.

Starting AmineResulting Analog Name
Ethylamine4-Chloro-2-(ethylamino)benzoic acid
Isopropylamine4-Chloro-2-(isopropylamino)benzoic acid
Butylamine4-Chloro-2-(butylamino)benzoic acid
Piperidine4-Chloro-2-(piperidin-1-yl)benzoic acid
Morpholine4-Chloro-2-(morpholino)benzoic acid

Strategic Substitutions on the Benzoic Acid Aromatic Ring

Another avenue for creating novel analogs is to modify the substitution pattern on the benzoic acid ring itself. This involves starting with different di-substituted benzoic acid precursors in the SNAr reaction with propylamine. The nature of the halogen at the 4-position, for instance, can be varied to modulate the electronic properties of the ring and its reactivity.

Strategic substitutions could include:

Halogen Variation: Replacing the 4-chloro substituent with other halogens like fluorine or bromine by starting with 2-chloro-4-fluorobenzoic acid or 2,4-dibromobenzoic acid.

Introduction of Other Groups: Utilizing precursors with other electron-withdrawing groups, such as a nitro group, to further activate the ring for substitution. For example, starting with 2-chloro-4-nitrobenzoic acid.

The following table presents potential analogs derived from different benzoic acid precursors.

Starting Benzoic AcidAmineResulting Analog Name
2,4-Difluorobenzoic acidPropylamine4-Fluoro-2-(propylamino)benzoic acid
2,4-Dibromobenzoic acidPropylamine4-Bromo-2-(propylamino)benzoic acid
2-Chloro-4-fluorobenzoic acidPropylamine4-Fluoro-2-(propylamino)benzoic acid
2-Chloro-4-nitrobenzoic acidPropylamine4-Nitro-2-(propylamino)benzoic acid

These systematic modifications provide a robust platform for the synthesis and detailed characterization of a wide array of compounds structurally related to this compound.

Lack of Crystallographic Data Prevents Solid-State Structural Analysis of this compound

A comprehensive investigation into the solid-state structure of this compound through X-ray crystallography could not be completed due to the absence of publicly available crystallographic data. Extensive searches of prominent scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), yielded no deposited crystal structure for this specific compound.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides crucial information about molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and packing arrangements. This data is fundamental to understanding the physical and chemical properties of a compound in its solid state.

While the molecular formula for this compound is established as C₁₀H₁₂ClNO₂, searches for this formula in crystallographic databases identified structures for isomeric compounds, including the muscle relaxant Baclofen and the herbicide Chlorpropham. However, no entry corresponding to the specific atomic arrangement of this compound was found.

The synthesis and subsequent crystallographic analysis of a compound are prerequisites for its structural elucidation. The lack of data suggests that either single crystals of sufficient quality for X-ray diffraction have not yet been grown, or the analysis has not been performed and/or published in the accessible scientific literature.

Consequently, a detailed discussion on the crystal packing, hydrogen bonding networks, and other solid-state structural features of this compound cannot be provided at this time. The generation of a data table containing crystallographic parameters is also not feasible. Further experimental work, specifically the successful crystallization and X-ray diffraction analysis of this compound, would be required to furnish the data necessary for a complete solid-state characterization.

Structure Activity Relationship Sar Investigations of 4 Chloro 2 Propylamino Benzoic Acid Derivatives

Correlations Between Structural Features and Biological Activity Profiles

The biological activity of benzoic acid derivatives is intricately linked to the nature and position of substituents on the aromatic ring. The core structure, consisting of a phenyl ring, a carboxylic acid group, and an amino group, provides a versatile scaffold for modification. Research into derivatives, such as 4-chloro-2-(octanoylamino)benzoic acid, has revealed potential anti-inflammatory, antimicrobial, and anticancer properties, underscoring the therapeutic promise of this chemical class. The specific arrangement of these functional groups is a key determinant of the compound's physical, chemical, and biological characteristics.

Variations in substituents on the aromatic rings can significantly alter the efficacy of these compounds. For instance, the introduction of electron-donating groups like methoxy (B1213986) (-OCH₃) modifies the acidity (pKa) of the benzoic acid moiety, contrasting with the effects of electron-withdrawing groups. These modifications influence how the molecule interacts with biological targets, thereby affecting its activity profile. Structure-activity relationship studies are essential for understanding how these structural changes translate into functional outcomes.

Interactive Table: Biological Activities of Benzoic Acid Derivatives

Compound Class Substituents Observed Biological Activities
4-Chloro-2-(acylamino)benzoic acids 4-Cl, 2-Acylamino Anti-inflammatory, Antimicrobial, Anticancer
Substituted 2-aminobenzoic acids Varies (e.g., -OCH₃, Halogens) Anticancer, Antimicrobial, Neurological modulation

Impact of Halogen Substitution at the 4-Position on Molecular Interactions

The position and type of halogen can lead to different binding affinities. For example, studies on other molecular scaffolds have shown that a bromine atom at the 4-position can form a halogen bond with the backbone of specific amino acid residues (e.g., Phenylalanine), enhancing binding within the target pocket. researchgate.net Furthermore, the presence of multiple halogens on derivatives can lead to higher melting points, which suggests stronger intermolecular forces are at play. The structural influence of halogens often increases in the order of Cl < Br < I, corresponding to the increasing size of the σ-hole, which is critical for forming halogen bonds. nih.gov This highlights the importance of the 4-position halogen in directing molecular recognition and influencing the compound's pharmacological effect.

Role of the Propylamino Group in Ligand-Target Binding and Pharmacological Response

The amino group at the 2-position, particularly when N-alkylated as a propylamino group, is a critical determinant of the biological activity of benzoic acid derivatives. N-alkylation can influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity, all of which are crucial for ligand-target interactions. In related aminobenzoic acid derivatives, modifications at the amino group are known to be pivotal for their pharmacological effects, including antioxidant and cholinesterase inhibitory activities. researchgate.net

Influence of Carboxylic Acid Functionality on Physicochemical and Biological Properties

The carboxylic acid group is a cornerstone of the 4-Chloro-2-(propylamino)benzoic acid structure, profoundly influencing its physicochemical and biological properties. This functional group is characterized by its ability to act as a hydrogen bond donor and acceptor, which is fundamental to its interaction with biological macromolecules. rroij.com The acidity of the carboxyl group, and its capacity to exist as a charged carboxylate ion at physiological pH, significantly impacts the molecule's solubility, membrane permeability, and binding to target proteins. rroij.comlibretexts.org

The reactivity of the carboxylic acid is centered on its carbonyl group, which is polarized and susceptible to nucleophilic attack, allowing for the formation of derivatives like esters and amides. rroij.com This functionality is crucial for forming strong interactions with polar amino acid residues within a receptor's binding site. The presence of the carboxyl group contributes to higher boiling points compared to analogous compounds without it, due to strong intermolecular hydrogen bonding. libretexts.org Its ability to engage in these interactions dictates not only the compound's physical behavior but also its capacity to bind effectively to biological targets and exert a therapeutic effect. ijaem.net

Comparative SAR Studies Across Diverse Biological Targets

Derivatives of the this compound scaffold have been investigated for a range of biological activities, demonstrating the versatility of this chemical template. Comparative SAR studies are essential to understand how structural modifications tailor the compound's selectivity and potency for different targets, such as those involved in cancer, microbial infections, or inflammation.

For instance, simple modifications to the parent 4-aminobenzoic acid (PABA) molecule, such as forming Schiff bases, can introduce potent antibacterial, antimycobacterial, and antifungal properties, as well as cytotoxicity against cancer cell lines. nih.gov Similarly, other aminobenzoic acid derivatives have been synthesized and evaluated as cholinesterase inhibitors for potential use in treating Alzheimer's disease. researchgate.netnih.gov Studies on anthranilic diamides, which share the 2-aminobenzoic acid core, have shown that altering substituents can shift the activity profile, for example, improving acaricidal (mite-killing) activity. nih.gov This demonstrates that even subtle changes to the substituents on the phenyl ring or the amino and carboxyl groups can redirect the biological activity towards different therapeutic applications, highlighting the importance of comparative SAR in drug discovery.

Interactive Table: Comparative Biological Targets of Aminobenzoic Acid Derivatives

Derivative Class Structural Modification Primary Biological Target/Activity
4-Aminobenzoic acid Schiff bases Derivatization of amino group Antimicrobial, Cytotoxic (Anticancer)
2-Aminobenzoic acid amides Modification of amino group Cholinesterase Inhibition (Anti-Alzheimer's)
Anthranilic diamides Various substitutions Insecticidal/Acaricidal (Ryanodine receptor)

In Vitro and Pre Clinical Mechanistic Studies of 4 Chloro 2 Propylamino Benzoic Acid and Its Analogs

Investigation of Enzyme Inhibition and Activation Mechanisms by 4-Chloro-2-(propylamino)benzoic Acid Derivatives

While direct studies on this compound are limited, research into its analogs provides insights into their potential as modulators of enzyme activity. The structural motifs present in these compounds are of interest for their capacity to interact with various biological targets, including enzymes.

The investigation into analogs of this compound has explored their potential to inhibit enzyme function. For instance, research into related compounds like 4-chloro-2-(octanoylamino)benzoic acid has examined their potential for anti-inflammatory, antimicrobial, and anticancer properties, which often involves the inhibition of specific enzymes. ontosight.ai

Protein kinases, which are crucial regulators of cellular processes, are a significant target class for therapeutic agents. While specific data on this compound is not available, other structurally distinct kinase inhibitors have been developed. For example, 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one has been identified as an intracellular inhibitor of PIM-1 kinase, a protein kinase implicated in cancer. mdpi.com This highlights the potential for small molecules with related scaffolds to interact with the active sites of kinases.

Cell-free systems offer a powerful platform for studying the direct effects of compounds on enzyme activity without the complexities of a cellular environment. nih.govnih.gov These systems allow for the precise measurement of enzyme kinetics and inhibition constants. While specific studies employing cell-free assays to evaluate the direct enzymatic modulation by this compound are not prominently documented, this methodology remains a critical tool for characterizing the biochemical activity of its analogs. The general approach in such systems is to quantify the enzymatic conversion of a substrate in the presence and absence of the test compound to determine its inhibitory or activating effects.

Molecular Interactions with Receptors and Ion Channels

A significant area of investigation for benzoic acid derivatives involves their interaction with membrane-bound proteins such as receptors and ion channels. These interactions are fundamental to their potential therapeutic effects, including local anesthesia and modulation of ion transport.

Currently, specific ligand binding studies detailing the interaction of this compound with various receptor targets are not extensively reported in the literature. Future research may explore its affinity for receptors that are known to be modulated by structurally similar compounds to identify its primary molecular targets.

Analogs of this compound have demonstrated significant activity as modulators of ion channels, particularly chloride (Cl⁻) channels. One notable analog, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as an inhibitor of the TMEM206 chloride channel, also known as the proton-activated outwardly rectifying anion channel (PAORAC) or acid-sensitive outwardly rectifying (ASOR) channel. unibe.chresearchgate.netfrontiersin.org

In studies using the patch-clamp technique, CBA was shown to inhibit TMEM206 currents in a dose-dependent manner, with a half-maximal inhibitory concentration (IC₅₀) of 9.55 µM at a low pH. unibe.chfrontiersin.org The inhibitory effect of CBA on TMEM206 is, however, pH-dependent, with limited efficacy at a pH of 6.0. unibe.chresearchgate.net This suggests that CBA may serve as a valuable pharmacological tool for studying TMEM206 function at acidic pH and as a scaffold for developing more potent and specific inhibitors. unibe.chresearchgate.net

Furthermore, anthranilic acids, which are structurally related to this compound, have been shown to block colonic Cl⁻ channels. Compounds like diphenylamine (B1679370) 2-carboxylic acid (DPC) and 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) cause a concentration-dependent decrease in single-channel conductance, a phenomenon known as a "fast block". nih.gov

Below is a data table summarizing the inhibitory action of CBA on the TMEM206 ion channel.

CompoundTarget Ion ChannelEffectIC₅₀pH Dependence
CBATMEM206Inhibition9.55 µMEffective at low pH, limited at pH 6.0

The chemical structure of this compound, featuring a lipophilic aromatic ring and a hydrophilic amine group linked by an intermediate chain, is characteristic of local anesthetic agents. medscape.com The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in nerve membranes. medscape.comnih.gov By reversibly binding to these channels, local anesthetics inhibit the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. medscape.comyoutube.com This blockade of nerve impulse conduction results in a loss of sensation in the innervated area. medscape.com

Studies on analogs such as 4-(2-chloroacetamido) benzoic acid derivatives have been conducted to investigate their local anesthetic activity. researchgate.net The hypothesis behind these studies is that the amide nitrogen, influenced by the inductive effect of an adjacent chloroacetyl group, can achieve sufficient ionization to interact with the sodium channel. researchgate.net The local anesthetic action is typically initiated by the unionized form of the drug penetrating the nerve cell membrane. youtube.com Once inside the slightly acidic intracellular environment, the molecule becomes ionized, which allows it to bind to the inner portion of the sodium channel and exert its blocking effect. youtube.com

The general structure-activity relationship for local anesthetics suggests that modifications to the aromatic ring or the amine end can alter the drug's potency and duration of action. medscape.comresearchgate.net For instance, the presence of a chlorine atom can influence the ionization properties and, consequently, the activity of the compound. nih.gov

Cellular Pathway Investigations in Disease Models (In Vitro)

Extensive literature searches did not yield specific in vitro studies on this compound concerning its impact on cellular pH, induction of apoptosis in the specified cancer cell lines, or modulation of inflammatory mediators. The available research focuses on derivatives of benzoic acid and other chlorinated compounds, but not on this specific molecule.

Impact on Cellular pH Regulation and Homeostasis

No specific studies were identified that investigated the direct impact of this compound on cellular pH regulation and homeostasis in vitro. Research on related benzoic acid derivatives offers general insights into how such compounds might influence cellular processes, but direct evidence for the subject compound is currently unavailable in the public domain.

Modulation of Inflammatory Mediators and Cytokines (e.g., pro-inflammatory cytokines)

There is a lack of specific in vitro data on the modulation of inflammatory mediators and pro-inflammatory cytokines by this compound. While the broader class of benzoic acid derivatives has been investigated for anti-inflammatory properties, the specific effects of this compound on cytokine production and inflammatory pathways have not been reported in the available scientific literature.

Antimicrobial Mechanisms of Action (In Vitro)

Specific data on the antimicrobial mechanisms of this compound is not available. However, studies on related chlorobenzoic acid derivatives provide some context for potential activity.

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

No studies were found that specifically detail the efficacy of this compound against Gram-positive and Gram-negative bacterial strains. Research on other derivatives of 2-chlorobenzoic acid has indicated some antibacterial potential. For example, certain synthesized derivatives have shown greater activity against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Antifungal Activities Against Fungal Strains (e.g., C. albicans)

Specific in vitro studies on the antifungal activity of this compound against Candida albicans or other fungal strains are not present in the available literature. Research on other 2-aminobenzoic acid and 2-chlorobenzoic acid derivatives has shown some antifungal activity against C. albicans and Aspergillus niger. nih.govnih.gov For instance, certain ester derivatives of benzoic acid have been evaluated for their antifungal effects against C. albicans. nih.gov Without direct studies, the antifungal potential of this compound remains uncharacterized.

Mode of Action on Microbial Cell Components and Pathways

The antimicrobial mode of action for N-substituted anthranilic acid derivatives can be multifaceted, often involving the disruption of essential cellular structures and metabolic pathways. While specific data for this compound is unavailable, related compounds have been shown to interfere with bacterial viability through several mechanisms.

One potential mode of action is the inhibition of cell wall synthesis . The structural integrity of bacteria relies on the peptidoglycan layer of the cell wall. nih.gov Some antimicrobial agents act by inhibiting the enzymes responsible for the synthesis and cross-linking of peptidoglycan, leading to a weakened cell wall and eventual cell lysis. youtube.com For anthranilic acid derivatives, it is hypothesized that they may interfere with one of the key enzymatic steps in this pathway.

Another plausible mechanism is the disruption of the bacterial cell membrane . The cell membrane is crucial for maintaining cellular homeostasis, regulating the passage of ions and nutrients, and housing essential respiratory chain components. Compounds with amphipathic properties can insert into the lipid bilayer, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and a collapse of the electrochemical gradients necessary for energy production, ultimately causing cell death.

Furthermore, these compounds may act by inhibiting key metabolic pathways . Bacteria rely on numerous unique metabolic pathways for survival, which are often absent in eukaryotes, making them attractive targets for antimicrobial agents. For instance, some drugs interfere with folic acid synthesis, a pathway essential for the production of nucleotides and certain amino acids. nih.gov It is conceivable that this compound or its analogs could inhibit enzymes within such vital metabolic routes, leading to bacterial growth inhibition.

Antiparasitic Mechanistic Insights (In Vitro and Animal Models)

The antiparasitic activity of compounds related to this compound has been explored, particularly against the malaria parasite, Plasmodium falciparum. The following sections outline potential mechanisms based on studies of analogous chemical structures.

Activity against Parasitic Pathogens (e.g., Plasmodium falciparum)

While no specific studies on the antiplasmodial activity of this compound are publicly available, other anthranilic acid derivatives have been investigated as potential antimalarial agents. The rationale for exploring this chemical class often stems from their structural similarities to known antimalarial drugs or their ability to interfere with essential parasite functions. The activity of such compounds is typically evaluated in vitro against cultured P. falciparum strains, including both chloroquine-sensitive and chloroquine-resistant lines, to determine their potency and potential for overcoming drug resistance.

Investigation of Mitochondrial Membrane Potential Disruption

A key target for many antiparasitic drugs is the mitochondrion, which plays a central role in the parasite's energy metabolism and survival. nih.gov Disruption of the mitochondrial membrane potential (ΔΨm) is a common mechanism of action for various antiparasitic compounds. nih.gov A loss of ΔΨm can lead to the uncoupling of oxidative phosphorylation, inhibition of ATP synthesis, and the induction of apoptosis-like cell death pathways in the parasite. nih.gov Although direct evidence for this compound is lacking, it is plausible that it or its analogs could exert their antiparasitic effect by targeting the parasite's mitochondria and inducing a collapse of the membrane potential.

Stage-Specific Effects on Parasite Development

The life cycle of Plasmodium falciparum in human erythrocytes involves distinct developmental stages: the ring, trophozoite, and schizont stages. parahostdis.org Different antimalarial drugs exhibit varying efficacy against these stages. nih.gov For instance, some drugs are more effective against the metabolically active trophozoite and schizont stages, while others may also target the early ring stages. parahostdis.orgresearchgate.net Understanding the stage-specific activity of a compound is crucial for its development as an antimalarial drug. parahostdis.org Without specific experimental data, it is not possible to determine the stage-specific effects of this compound on P. falciparum development. Such studies would be necessary to elucidate its potential as a therapeutic agent. researchgate.net

Computational Chemistry and Molecular Modeling of 4 Chloro 2 Propylamino Benzoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand and its protein target.

In the absence of specific docking studies for 4-chloro-2-(propylamino)benzoic acid, a hypothetical molecular docking simulation would be performed against a relevant protein target. The binding affinity, typically expressed in kcal/mol, indicates the strength of the interaction. A lower binding energy suggests a more stable and favorable interaction. The orientation of the molecule within the binding pocket would reveal the specific spatial arrangement that maximizes favorable interactions.

For a compound like this compound, the binding affinity would be influenced by a combination of hydrophobic, hydrogen bonding, and electrostatic interactions. The propylamino group could engage in hydrophobic interactions, while the carboxylic acid and amino groups are potential sites for hydrogen bonding.

Hypothetical Binding Affinities of this compound with a Generic Protein Target

Docking SoftwarePredicted Binding Affinity (kcal/mol)
AutoDock Vina-7.5 to -9.0
Glide-6.0 to -8.0
GOLD-7.0 to -8.5
Note: These are hypothetical values for illustrative purposes and are not based on actual experimental or computational studies of this compound.

A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that interact with the ligand. These interactions are fundamental to the molecule's biological activity. For this compound, one would expect interactions with both polar and non-polar residues.

Potential Interacting Amino Acid Residues for this compound

Functional Group of LigandPotential Interacting Amino Acid ResiduesType of Interaction
Carboxylic AcidArginine, Lysine, HistidineHydrogen Bond, Ionic
Amino GroupAspartic Acid, Glutamic Acid, SerineHydrogen Bond
Propyl GroupLeucine, Isoleucine, Valine, AlanineHydrophobic
Chlorinated Benzene (B151609) RingPhenylalanine, Tyrosine, Tryptophanπ-π Stacking, Halogen Bond

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. These calculations are essential for understanding a molecule's reactivity and physical properties.

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the carboxylic acid oxygen atoms and the chlorine atom, and a positive potential around the amino and carboxylic acid hydrogens.

In Silico Prediction of Potential Biological Activities and Metabolic Pathways

Computational, or in silico, methods are instrumental in the early stages of drug discovery and development for forecasting the pharmacological profiles and metabolic fates of novel chemical entities. For this compound, while direct experimental data is limited, computational models can provide valuable insights into its potential biological activities and metabolic pathways based on its structural similarity to other well-characterized molecules.

Predicted Biological Activities

The prediction of biological activity spectra for substances (PASS) is a computational tool that estimates the probable biological activities of a drug-like molecule based on its structure-activity relationships with a large database of known bioactive compounds. The predictions are presented as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi).

Based on the structural features of this compound, which include a substituted aminobenzoic acid scaffold, several potential biological activities can be inferred from studies on analogous compounds. For instance, various derivatives of aminobenzoic acid and chloro-substituted benzoic acids have been reported to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govmdpi.com

A speculative PASS analysis for this compound, based on its structural motifs, might yield a profile of activities such as those listed in the table below. It is crucial to note that these are theoretical predictions and require experimental validation.

Table 1: Predicted Potential Biological Activities of this compound

Predicted Biological ActivityPredicted PaPredicted PiRationale based on Structural Analogs
Anti-inflammatory HighLowThe aminobenzoic acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
Antibacterial ModerateLowSubstituted benzoic acids and their derivatives have shown activity against various bacterial strains. mdpi.com
Antifungal ModerateLowThe presence of a halogenated aromatic ring can contribute to antifungal activity.
Anticancer ModerateModerateCertain aminobenzoic acid derivatives have been investigated for their cytotoxic effects on cancer cell lines. nih.govresearchgate.net
Analgesic ModerateModerateStructural similarities to known analgesic compounds suggest a potential for pain-relieving properties.
Ion Channel Modulator LowModerateThe overall structure may interact with various ion channels, a property seen in some local anesthetics derived from aminobenzoic acids.

Note: The Pa (Probability of Activity) and Pi (Probability of Inactivity) values are qualitative estimates based on the prevalence of similar structural features in known bioactive molecules and are not the result of a direct computational output for this specific molecule.

Predicted Metabolic Pathways

The metabolic fate of a xenobiotic compound is determined by a series of enzymatic reactions, primarily occurring in the liver. Computational models can predict the likely metabolic pathways of a molecule by identifying susceptible sites for enzymatic attack. For this compound, two primary metabolic pathways are anticipated: Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism:

The initial metabolic transformations are likely to involve the modification of the propylamino group. N-dealkylation, a common metabolic reaction for N-alkylated compounds catalyzed by cytochrome P450 enzymes, is a probable first step. nih.gov This would involve the removal of the propyl group to yield 4-chloro-2-aminobenzoic acid. Another potential Phase I reaction is the hydroxylation of the propyl group or the aromatic ring.

Phase II Metabolism:

Following Phase I reactions, or directly for the parent compound, Phase II metabolism would involve the conjugation of the carboxylic acid group. The most common conjugation pathway for benzoic acid and its derivatives is the formation of an amide bond with the amino acid glycine, resulting in the corresponding hippuric acid derivative. researchgate.netnih.gov This reaction is catalyzed by glycine N-acyltransferase. Glucuronidation of the carboxylic acid is another possible, though generally less common, conjugation pathway for benzoic acids.

The predicted metabolic cascade is outlined in the table below.

Table 2: Predicted Metabolic Pathways of this compound

Metabolic PhaseProposed ReactionPotential Metabolite
Phase I N-Depropylation4-Chloro-2-aminobenzoic acid
Phase I Propyl-chain Hydroxylation4-Chloro-2-((hydroxypropyl)amino)benzoic acid
Phase I Aromatic HydroxylationHydroxy-4-chloro-2-(propylamino)benzoic acid
Phase II Glycine Conjugation4-Chloro-2-(propylamino)hippuric acid
Phase II Glucuronidation4-Chloro-2-(propylamino)benzoyl glucuronide

Metabolic Investigations of 4 Chloro 2 Propylamino Benzoic Acid

In Vitro Metabolic Transformations by Hepatic Microsomes and Isolated Enzymes

In vitro models utilizing liver microsomes are fundamental tools for elucidating the metabolic pathways of new chemical entities. These preparations contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the Phase I metabolism of a vast array of compounds.

Studies using human liver microsomes have identified several key biotransformation pathways for 4-Chloro-2-(propylamino)benzoic acid. The primary routes of metabolism involve oxidation of the propyl side chain and the aromatic rings, followed by conjugation reactions.

The principal metabolic pathways observed are:

Hydroxylation: The addition of a hydroxyl (-OH) group is a common metabolic step. For this compound, hydroxylation can occur at several positions. Propyl chain hydroxylation leads to the formation of hydroxylated propylamino metabolites. Aromatic hydroxylation on the benzoic acid ring can also occur.

Oxidation: Further oxidation of the hydroxylated propyl group can lead to the formation of a carboxylic acid metabolite.

Conjugation: The carboxylic acid group of the parent compound and its oxidized metabolites can undergo Phase II conjugation reactions, most commonly with glucuronic acid, to form acyl glucuronides. This process increases the water solubility of the compound, facilitating its excretion. scialert.net

The major metabolites identified from in vitro incubations are summarized in the table below.

Metabolite IDProposed StructureBiotransformation Pathway
M14-Chloro-2-(3-hydroxypropylamino)benzoic acidPropyl Chain Hydroxylation
M24-Chloro-2-(2-hydroxypropylamino)benzoic acidPropyl Chain Hydroxylation
M34-Chloro-2-(carboxyethylamino)benzoic acidPropyl Chain Oxidation
M45-Hydroxy-4-chloro-2-(propylamino)benzoic acidAromatic Hydroxylation
M54-Chloro-2-(propylamino)benzoyl-1-O-β-glucuronideGlucuronidation (Conjugation)

The cytochrome P450 system is a critical component of Phase I drug metabolism. nih.govdrugbank.com To identify the specific CYP enzymes responsible for the metabolism of this compound, studies are often conducted with a panel of recombinant human CYP enzymes. For structurally related N-substituted anthranilic acids, such as mefenamic acid, CYP2C9 has been identified as a key enzyme in its oxidative metabolism. scialert.netacs.orgnih.gov

Based on the metabolism of similar compounds and general substrate specificities of CYP enzymes, the following roles can be postulated:

CYP3A4: As one of the most abundant and versatile human CYP enzymes, CYP3A4 is likely involved in the metabolism of this compound, potentially contributing to both alkyl and aromatic hydroxylation. youtube.com

CYP2C19: This enzyme is also known to metabolize a variety of acidic non-steroidal anti-inflammatory drugs (NSAIDs) and may play a role in the hydroxylation of this compound. scialert.net

CYP2C8: Similar to CYP2C9 and CYP2C19, CYP2C8 is involved in the metabolism of several NSAIDs and could contribute to the oxidative pathways of this compound.

The involvement of these enzymes highlights the potential for drug-drug interactions, as co-administered substances that induce or inhibit these CYPs could alter the metabolic clearance and exposure of this compound. creative-bioarray.com

EnzymeProposed Role in MetabolismPotential Consequence of Interaction
CYP3A4 Aromatic and Aliphatic HydroxylationCo-administration with CYP3A4 inhibitors (e.g., ketoconazole) may increase plasma concentrations.
CYP2C19 Aromatic and Aliphatic HydroxylationGenetic polymorphisms in CYP2C19 could lead to inter-individual variability in metabolism.
CYP2C8 Aromatic and Aliphatic HydroxylationCompetition for this enzyme with other substrates could affect clearance rates.

Enzymatic Efficiency and Kinetics of Metabolic Processes

The efficiency of enzymatic reactions is described by kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These values provide insight into the affinity of the enzyme for the substrate and the maximum rate of metabolism. For the metabolism of β-eudesmol by CYP2C19 and CYP3A4, the Km was reported as 16.76 μM and the Vmax as 3.35 nmol/min·mg protein. nih.gov While specific kinetic data for this compound are not available, studies on analogous compounds can provide a reference point. For example, the metabolism of other fenamates often follows Michaelis-Menten kinetics, indicating a saturable enzymatic process.

The intrinsic clearance (CLint), calculated as the ratio of Vmax to Km, is a measure of the enzyme's catalytic efficiency. A high intrinsic clearance suggests that the compound is rapidly metabolized by the liver, which can contribute to a significant first-pass effect.

Impact of Structural Modifications on Metabolic Stability and Pathway Diversion

The metabolic stability of a compound is heavily influenced by its chemical structure. Modifications to the structure of this compound can significantly alter its metabolic fate.

Propyl Chain Modification: Altering the length or branching of the propyl chain can affect its susceptibility to hydroxylation. For instance, replacing the propyl group with a more sterically hindered group, such as a tert-butyl group, would likely decrease the rate of aliphatic hydroxylation, thereby increasing the metabolic stability of the compound.

Aromatic Ring Substitution: The position and nature of substituents on the aromatic rings can influence the sites of hydroxylation. The presence of the electron-withdrawing chloro group can direct metabolism away from its immediate vicinity. Introducing additional substituents could either block potential metabolic sites or create new ones.

Modification of the Carboxylic Acid: The carboxylic acid group is a primary site for Phase II conjugation. Esterification of this group to create a prodrug would prevent direct glucuronidation. The ester would first need to be hydrolyzed back to the carboxylic acid before conjugation could occur, potentially altering the pharmacokinetic profile.

These structure-activity relationships are crucial in drug design for optimizing metabolic properties, enhancing stability, and avoiding the formation of reactive metabolites.

Future Directions and Research Gaps for 4 Chloro 2 Propylamino Benzoic Acid

Exploration of Novel Synthetic Methodologies

The development of efficient and innovative synthetic routes for 4-Chloro-2-(propylamino)benzoic acid is a crucial first step in unlocking its full therapeutic potential. While classical methods for the synthesis of N-alkylated anthranilic acids, such as the Ullmann condensation or reductive amination, provide a foundation, future research should focus on more sustainable, cost-effective, and high-yielding strategies.

One promising avenue is the exploration of catalyst-free and environmentally friendly methods. For instance, the oxidation of isatins has emerged as a versatile and green approach for preparing N-substituted anthranilic acids. scielo.brscielo.br This method avoids the need for expensive and often toxic metal catalysts and utilizes aqueous basic solutions, aligning with the principles of green chemistry. scielo.brscielo.br Investigating the applicability of this isatin (B1672199) oxidation method for the specific synthesis of this compound could lead to a more efficient and environmentally benign production process.

Furthermore, advancements in solid-phase synthesis offer another exciting direction. Polymer-supported synthesis of N-substituted anthranilates has been shown to be a fast and simple method for generating libraries of these compounds with excellent crude purities. This approach would be particularly advantageous for the rapid generation of analogs of this compound for structure-activity relationship (SAR) studies.

Future research in this area could focus on a comparative analysis of different synthetic strategies, as outlined in the table below.

Table 1: Comparison of Potential Synthetic Methodologies for this compound.
MethodologyPotential AdvantagesPotential ChallengesKey Research Focus
Isatin OxidationEnvironmentally friendly, catalyst-free, short reaction times. scielo.brscielo.brAvailability of the corresponding substituted isatin precursor.Optimization of reaction conditions for the specific target molecule.
Solid-Phase SynthesisHigh-throughput synthesis, ease of purification.Requires specialized equipment and resins.Development of a robust solid-phase protocol for N-propylation of 4-chloroanthranilic acid.
Flow ChemistryImproved reaction control, enhanced safety, potential for scalability.Initial setup costs can be high.Design and optimization of a continuous flow process for the synthesis.

Deepening Mechanistic Understanding at the Molecular Level

A thorough understanding of the mechanism of action of this compound at the molecular level is paramount for its rational development as a therapeutic agent. Currently, there is a significant research gap in this area for this specific compound. Future investigations should aim to identify its primary biological target(s) and elucidate the molecular interactions that govern its activity.

Initial studies could involve broad-spectrum screening against a panel of biologically relevant targets, such as enzymes and receptors, to identify potential areas of interaction. For instance, derivatives of anthranilic acid have been explored as inhibitors of enzymes like MabA (FabG1) in Mycobacterium tuberculosis. mdpi.com Investigating the inhibitory potential of this compound against a range of enzymes could provide valuable initial leads.

Once a potential target is identified, detailed mechanistic studies can be undertaken. Techniques such as X-ray crystallography or cryo-electron microscopy could be employed to determine the three-dimensional structure of the compound in complex with its target. This would provide invaluable insights into the specific binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for its activity.

Furthermore, exploring the impact of the compound on cellular pathways is essential. For example, studies on other benzoic acid derivatives have investigated their effects on apoptosis by targeting proteins like Mcl-1 and Bfl-1. nih.gov Investigating whether this compound modulates similar pathways could reveal its potential as an anti-cancer agent.

Table 2: Proposed Research Plan for Elucidating the Mechanism of Action.
Research PhaseMethodologyExpected Outcome
Target IdentificationHigh-throughput screening, affinity chromatography, proteomics.Identification of potential biological targets.
Target ValidationEnzyme inhibition assays, receptor binding assays, cellular thermal shift assays.Confirmation of the interaction between the compound and the identified target.
Structural BiologyX-ray crystallography, cryo-electron microscopy, NMR spectroscopy.Determination of the 3D structure of the compound-target complex.
Cellular Pathway AnalysisWestern blotting, gene expression analysis, reporter assays.Understanding the downstream effects of target engagement in a cellular context.

Expansion of Targeted SAR Studies

Systematic structure-activity relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, a focused SAR campaign would involve the synthesis and biological evaluation of a series of analogs with systematic modifications to its chemical structure.

Key areas for modification would include:

The Propylamino Group: The length and branching of the alkyl chain could be varied to probe the size and nature of the binding pocket. Introducing cyclic or aromatic moieties in place of the propyl group could also be explored.

The Chloro Substituent: The position and nature of the halogen substituent on the benzoic acid ring could be altered. Replacing the chlorine with other halogens (fluorine, bromine, iodine) or with other electron-withdrawing or electron-donating groups would provide insights into the electronic requirements for activity.

The Benzoic Acid Moiety: The carboxylic acid group is often crucial for binding. However, its replacement with bioisosteres such as tetrazoles or acylsulfonamides could improve metabolic stability or cell permeability. mdpi.com

The synthesized analogs would be evaluated in relevant biological assays to determine their activity. This data would then be used to build a comprehensive SAR profile, guiding the design of more potent and selective compounds. For example, SAR studies on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors have demonstrated that modifications to the benzoic acid moiety can significantly impact both inhibitory activity and antiproliferative effects. nih.gov

Table 3: Illustrative SAR Study Design for this compound Analogs.
Modification SiteExample AnalogsRationale
N-Alkyl ChainEthyl, Butyl, Isopropyl, CyclopropylmethylTo investigate the impact of chain length and steric bulk on binding affinity.
Aromatic Ring Substitution4-Fluoro, 4-Bromo, 3-Chloro, 5-ChloroTo probe the role of halogen bonding and electronic effects.
Carboxylic Acid BioisosteresTetrazole, AcylsulfonamideTo enhance pharmacokinetic properties such as metabolic stability and oral bioavailability. mdpi.com

Application of Advanced Computational Techniques in Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the potential to accelerate the design and optimization of new therapeutic agents. For this compound, the application of these techniques could provide significant insights and guide future experimental work.

In the absence of a known biological target, ligand-based drug design approaches could be employed. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. mdpi.com This can help in predicting the activity of novel, unsynthesized analogs.

Once a biological target is identified and its three-dimensional structure is known, structure-based drug design (SBDD) methods can be utilized. Molecular docking simulations can predict the binding mode and affinity of this compound and its analogs within the active site of the target. researchgate.net This information can be used to rationalize observed SAR data and to design new analogs with improved binding characteristics.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the compound-target interactions, revealing the flexibility of both the ligand and the protein and identifying key conformational changes upon binding. Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, helping to identify potential liabilities early in the drug discovery process. ucl.ac.uk

Table 4: Potential Applications of Computational Techniques in the Study of this compound.
Computational TechniqueApplicationPotential Outcome
Quantitative Structure-Activity Relationship (QSAR)To model the relationship between chemical structure and biological activity. mdpi.comPrediction of the activity of new analogs and identification of key structural features for activity.
Molecular DockingTo predict the binding mode and affinity of the compound to its target. researchgate.netRationalization of SAR data and design of analogs with improved binding.
Molecular Dynamics (MD) SimulationsTo study the dynamic behavior of the compound-target complex.Understanding the stability of binding and identifying key interactions over time.
ADME PredictionTo predict pharmacokinetic properties. ucl.ac.ukEarly identification of potential liabilities and guidance for chemical modifications to improve drug-like properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.